molecular formula C16H15NO3 B2927098 methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate CAS No. 887360-74-9

methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate

Cat. No.: B2927098
CAS No.: 887360-74-9
M. Wt: 269.3
InChI Key: APTSMXTVWZVWIF-UHFFFAOYSA-N
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Description

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethoxy group and a carboxylate ester. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include an appropriately substituted phenylhydrazine and an ethoxy-substituted ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes .

Comparison with Similar Compounds

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate can be compared with other indole derivatives, such as:

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

These compounds share a similar indole core but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-3-20-15-9-13-12(8-14(17-13)16(18)19-2)10-6-4-5-7-11(10)15/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTSMXTVWZVWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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